REACTION_CXSMILES
|
C([O:5][C:6]([C:8]1[C:13]([CH3:14])=[CH:12][C:11]([C:15]#[N:16])=[CH:10][N:9]=1)=[O:7])(C)(C)C.O.C(O)(C(F)(F)F)=O>C1(C)C=CC=CC=1>[C:15]([C:11]1[CH:12]=[C:13]([CH3:14])[C:8]([C:6]([OH:7])=[O:5])=[N:9][CH:10]=1)#[N:16]
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Name
|
|
Quantity
|
20.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)C1=NC=C(C=C1C)C#N
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
33 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was then cooled to 0˜5° C.
|
Type
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ADDITION
|
Details
|
was added to the mixture slowly
|
Type
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TEMPERATURE
|
Details
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while maintaining the reaction temperature at 25˜35° C
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove TFA
|
Type
|
DISTILLATION
|
Details
|
by azeotropic distillation with toluene
|
Type
|
ADDITION
|
Details
|
To the concentrated mixture was added toluene
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated in vacuo
|
Type
|
FILTRATION
|
Details
|
the precipitated product was collected by filtration
|
Type
|
WASH
|
Details
|
The filter cake was washed with toluene
|
Type
|
CUSTOM
|
Details
|
dried in vacuum oven at 50° C. for 8 h
|
Duration
|
8 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |